4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid
CAS No.:
Cat. No.: VC15644571
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O3 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 4-oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid |
| Standard InChI | InChI=1S/C22H22N4O3/c27-19(10-11-20(28)29)25-12-14-26(15-13-25)22-23-18-9-5-4-8-17(18)21(24-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,28,29) |
| Standard InChI Key | PUWMTGSPFLYYJB-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)CCC(=O)O |
Introduction
4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid is a complex organic compound featuring a quinazoline ring fused with a piperazine moiety. This compound includes a butanoic acid backbone with an oxo group at the fourth position, contributing to its potential biological activity and chemical reactivity. The molecular formula of this compound is C17H22N4O3, indicating a significant presence of nitrogen and oxygen, which are crucial for its biological interactions.
Synthesis and Chemical Reactions
The synthesis of 4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid typically involves multi-step organic reactions, including refluxing, nucleophilic substitutions, and cyclization reactions. These methods allow for the modification of substituents on the quinazoline and piperazine rings, facilitating the development of analogs with improved biological profiles.
Common Chemical Reactions
-
Esterification: Conversion of the carboxylic acid group into esters.
-
Amidation: Formation of amides from the carboxylic acid group.
-
Nucleophilic Substitution: Modification of the piperazine ring.
Biological Activity and Potential Applications
Research indicates that compounds structurally similar to 4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid exhibit various biological activities, including antimicrobial and anticancer properties. The presence of both quinazoline and piperazine functionalities may synergistically enhance its biological profile compared to compounds with only one of these features.
Biological Activity Table
| Compound Type | Biological Activity |
|---|---|
| Quinazoline Derivatives | Antitumor properties |
| Piperazine-based Compounds | CNS activity |
| Butanoic Acid Derivatives | Antimicrobial activity |
Interaction Studies and Pharmacological Exploration
Interaction studies are crucial for understanding how 4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid interacts with biological targets. These studies may include pharmacodynamics and pharmacokinetics, essential for drug development. Computational chemistry tools can be used to predict its reactivity and interaction with biological targets.
Future Research Directions
-
In Vivo Studies: To assess the efficacy and safety of the compound in biological systems.
-
Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved biological activity.
-
Pharmacokinetic Analysis: To understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume